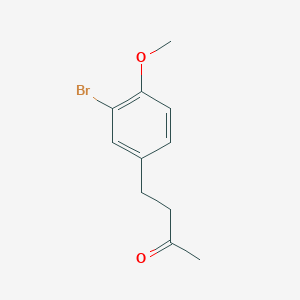
3-Bromobenzyl-(3-butene)ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromobenzyl-(3-butene)ether is an organic compound with the molecular formula C11H13BrO. It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a butene ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(3-butene)ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a bromobenzyl halide with an alkoxide ion. The reaction typically proceeds under basic conditions, often using sodium hydride (NaH) as the base .
Another method involves the bromination of benzyl-(3-butene)ether. This reaction can be carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack by the butene ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Bromobenzyl-(3-butene)ether undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The butene moiety can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
3-Bromobenzyl-(3-butene)ether finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromobenzyl-(3-butene)ether involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butene moiety can undergo addition reactions with nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .
類似化合物との比較
Similar Compounds
Benzyl-(3-butene)ether: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chlorobenzyl-(3-butene)ether: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Bromobenzyl-(2-butene)ether: Positional isomer with the butene moiety in a different position, affecting its reactivity.
特性
IUPAC Name |
1-bromo-3-(but-3-enoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h2,4-6,8H,1,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIOYNDGGGDLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
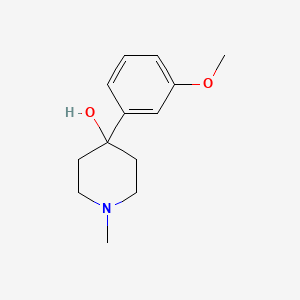

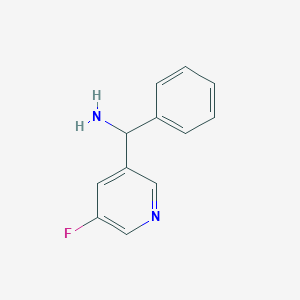

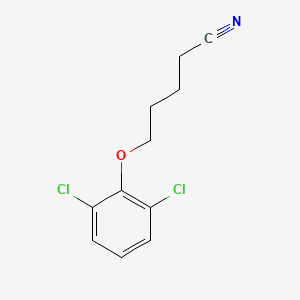



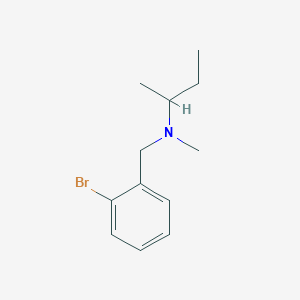
propylamine](/img/structure/B7867201.png)

![N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867224.png)
